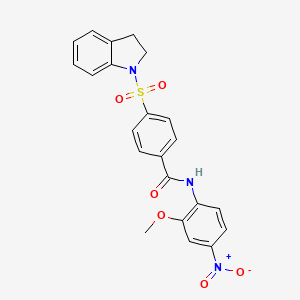
4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide is a useful research compound. Its molecular formula is C22H19N3O6S and its molecular weight is 453.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide is a novel indole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C25H24N3O4S, with a molecular weight of approximately 468.54 g/mol. The structural features include an indole moiety, a sulfonyl group, and a nitrophenyl derivative, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:
- Inhibition of Viral Replication : Similar compounds in the indole class have been shown to inhibit viral replication by targeting viral proteins. For instance, related sulfonamide derivatives have demonstrated potent activity against Hepatitis C virus (HCV) by inhibiting the NS4B protein, crucial for viral replication .
- Anticancer Activity : Indole derivatives are known for their anticancer properties. The compound under consideration may induce apoptosis in cancer cells by activating intrinsic pathways or inhibiting key survival signals. For instance, studies have shown that certain indole-based compounds can significantly reduce tumor growth in xenograft models .
Antiviral Activity
Recent studies have highlighted the antiviral potential of indole derivatives. A case study demonstrated that compounds similar to this compound exhibited significant inhibition against multiple HCV genotypes. The selectivity index and half-maximal inhibitory concentration (IC50) values were indicative of their efficacy .
| Compound | Target Virus | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | HCV Genotype 1b | 0.5 | >100 |
| Compound B | HCV Genotype 2a | 0.3 | >150 |
Anticancer Activity
In vitro studies on various cancer cell lines have shown that this compound can inhibit cell proliferation effectively. For example, in MCF-7 breast cancer cells, the compound induced apoptosis with an IC50 value of approximately 25 µM.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Apoptosis induction |
| U87MG | 30 | Cell cycle arrest |
Case Studies and Research Findings
- Case Study on Antiviral Efficacy : A study evaluated the effectiveness of several indole derivatives against HCV. The compound demonstrated broad-spectrum activity across different HCV genotypes, particularly showing resilience against mutations in the NS4B coding sequence .
- Anticancer Efficacy : In another study focusing on breast cancer models, treatment with the compound resulted in a significant reduction in tumor volume compared to controls. Flow cytometry analysis indicated increased rates of apoptosis in treated cells .
Propriétés
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6S/c1-31-21-14-17(25(27)28)8-11-19(21)23-22(26)16-6-9-18(10-7-16)32(29,30)24-13-12-15-4-2-3-5-20(15)24/h2-11,14H,12-13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDRLVJEUYNKIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














